molecular formula C7H10N2O2S B2632666 9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1341859-10-6

9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B2632666
CAS RN: 1341859-10-6
M. Wt: 186.23
InChI Key: IDAWLGHGZKVRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

Scientific Research Applications

Synthesis and Structural Analysis

One foundational aspect of research into 9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione involves its synthesis and the characterization of its structure. Studies have outlined methods for synthesizing sulfur-containing heterocycles that serve as precursors or derivatives of this compound. For instance, Reddy et al. (2001) demonstrated the synthesis of various sulfur-containing heterocycles, including derivatives of this compound, using 1-Aroyl-2-styrylsulfonylethene as a precursor. These compounds were characterized using IR and 1H NMR spectral data, highlighting the method's efficiency in producing these complex molecules (D. B. Reddy, N. C. Babu, & V. Padmavathi, 2001).

Crystallographic Studies

Crystallographic analyses offer deep insights into the molecular structure of this compound and its derivatives. For example, Rohlíček et al. (2010) described the crystal structure of a title compound, highlighting its two connected rings and detailing the molecular interactions within the crystal lattice. This study provides valuable information on the compound's conformation and how it influences its physical and chemical properties (J. Rohlíček, J. Maixner, & R. Pažout et al., 2010).

Supramolecular Chemistry

The role of substituents on the cyclohexane ring of this compound derivatives in supramolecular arrangements has been a subject of interest. Studies by Graus et al. (2010) on the preparation and crystallographic analysis of various derivatives highlighted how different substituents affect the compound's crystal structure and supramolecular interactions. This research underscores the significance of molecular modifications in dictating the overall structure and potential applications of these compounds (Sara Graus, D. Casabona, & S. Uriel et al., 2010).

Antimicrobial Applications

The potential antimicrobial applications of this compound derivatives have also been explored. Ren et al. (2009) synthesized a new N-halamine precursor based on this compound and bonded it onto cotton fabrics, demonstrating its efficacy against various bacterial strains. This study suggests the compound's utility in developing antimicrobial materials (X. Ren, A. Akdag, & H. Kocer et al., 2009).

properties

IUPAC Name

9-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWLGHGZKVRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CSC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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